molecular formula C19H19ClN2O3 B2445231 N-(3-chlorophenyl)-2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852155-39-6

N-(3-chlorophenyl)-2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No.: B2445231
CAS No.: 852155-39-6
M. Wt: 358.82
InChI Key: FFWOKNUMULMWIZ-UHFFFAOYSA-N
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Description

“N-(3-chlorophenyl)-2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common feature in many pharmaceutical drugs . The compound also contains a pyrrolidinone group, which is a common motif in many biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate 3-chlorophenylamine with a 2-methoxybenzoyl chloride to form the benzamide core. The pyrrolidinone group could potentially be introduced through a reaction with a suitable 2-oxopyrrolidin-1-yl)methyl derivative .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, a 3-chlorophenyl group, a 2-methoxy group, and a 2-oxopyrrolidin-1-yl)methyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzamide moiety could potentially undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzamide group could potentially increase its solubility in polar solvents .

Scientific Research Applications

  • Enantioselective Synthesis Approaches : Research on related compounds includes enantioselective synthesis methods for piperidine derivatives, highlighting techniques that could be adapted for synthesizing and studying the specific benzamide compound. For instance, synthesis methods using (S)-methylpyroglutamate for preparing N-methoxy-N-methylamide derivatives indicate approaches for constructing complex molecular structures (Calvez, Chiaroni, & Langlois, 1998).

  • Neuroleptic Activity of Benzamides : Studies on benzamides, such as the evaluation of neuroleptic activities in compounds related to the queried chemical structure, provide a framework for assessing biological activities and potential therapeutic applications. Research on cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds as potential neuroleptics demonstrates the process for evaluating inhibitory effects on stereotyped behavior in rats (Iwanami et al., 1981).

  • Molecular Interaction Studies : Investigations into the molecular interactions of structurally related antagonists with receptors, such as the CB1 cannabinoid receptor, offer methodologies for exploring how similar benzamide compounds might interact with biological targets. This includes using molecular orbital methods and pharmacophore models to analyze binding interactions (Shim et al., 2002).

  • Synthesis and Radiochemical Applications : Research on synthesizing radiolabeled compounds, such as (S)-123I-IBZM for imaging studies, provides insight into how the target benzamide could be labeled for diagnostic or research purposes. This highlights techniques for creating high-yield precursors and their applications in medical imaging (Bobeldijk et al., 1990).

Mechanism of Action

Target of Action

The primary target of N-(3-chlorophenyl)-2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is Dipeptidyl peptidase 4 (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the degradation of incretins such as GLP-1, which are hormones that stimulate insulin secretion in response to meals.

Mode of Action

The compound interacts with its target, DPP4, by binding to the active site of the enzyme. This interaction inhibits the activity of DPP4, preventing it from degrading incretins . As a result, the levels of incretins in the body increase, leading to enhanced insulin secretion and improved glucose control.

Biochemical Pathways

The inhibition of DPP4 affects the incretin pathway. Incretins, such as GLP-1, are released by the intestines in response to meals and stimulate insulin secretion from the pancreas. By preventing the degradation of incretins, the compound enhances the insulin response to meals, helping to control blood glucose levels .

Result of Action

The result of the compound’s action is an increase in the levels of incretins, leading to enhanced insulin secretion and improved glucose control . This can be beneficial in conditions such as type 2 diabetes, where the body’s ability to produce or respond to insulin is impaired.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis. Additionally, the development of analogs with improved properties could be a potential area of investigation .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-25-17-9-3-2-8-16(17)19(24)22(13-21-11-5-10-18(21)23)15-7-4-6-14(20)12-15/h2-4,6-9,12H,5,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWOKNUMULMWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N(CN2CCCC2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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